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molecular formula C6H14N2O3 B3026452 Bis(2-methoxyethyl)nitrosoamine CAS No. 67856-65-9

Bis(2-methoxyethyl)nitrosoamine

Cat. No. B3026452
M. Wt: 162.19 g/mol
InChI Key: YUOVQRQPDLKLTB-UHFFFAOYSA-N
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Patent
US04801521

Procedure details

To the mixture of 133 g of bis(2-methoxyethyl)amine, 145 ml of concentrated HCl (36%) and 400 g of ice, 70 g of sodium nitrite dissolved in 250 ml of water was added dropwise slowly while keeping the reaction temperature at 10° C. or below, and then stirred for 2 hours at 10° C. or less and for further 2 hours at room temperature. 250 g of sodium chloride was added thereto, and the mixture was thrice extracted with 500 ml of ethyl acetate and dried with magnesium sulfate. After removing the solvent, the mixture was purified by a silica gel column by using the mixed solvent (hexane/ethyl acetate: 3/1) to obtain 85 g of bis(2-methoxyethyl)nitrosoamine.
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][O:8][CH3:9].Cl.[N:11]([O-])=[O:12].[Na+].[Cl-].[Na+]>O>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:6][CH2:7][O:8][CH3:9])[N:11]=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
COCCNCCOC
Name
Quantity
145 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
70 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 10° C. or less and for further 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise slowly
CUSTOM
Type
CUSTOM
Details
at 10° C. or below
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the mixture was purified by a silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCN(N=O)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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